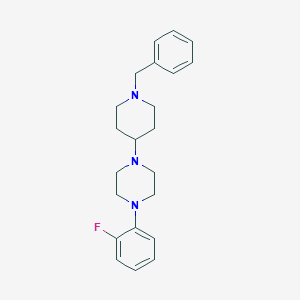

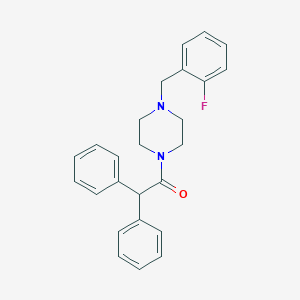

1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

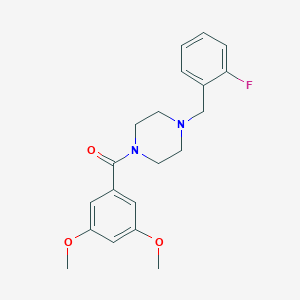

1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine, commonly known as 2C-B-FLY, is a novel psychoactive substance (NPS) that has gained popularity in recent years due to its hallucinogenic properties. This chemical compound belongs to the phenethylamine class of drugs and is structurally similar to 2C-B, a well-known psychedelic drug. In

Wirkmechanismus

The mechanism of action of 2C-B-FLY involves its interaction with serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD and psilocybin. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychedelic effects of the drug.

Biochemical and Physiological Effects:

2C-B-FLY has been found to produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. The drug has also been found to produce visual hallucinations, synesthesia, and other sensory distortions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2C-B-FLY in lab experiments is its relatively low toxicity compared to other hallucinogenic drugs. This makes it a safer option for researchers who are studying the effects of these compounds on the brain. However, one limitation of using 2C-B-FLY is its limited availability, as it is a relatively new and uncommon compound. Additionally, its legal status in many countries may make it difficult for researchers to obtain and use in their studies.

Zukünftige Richtungen

There are several future directions for research on 2C-B-FLY. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Additionally, researchers may explore the effects of different doses and routes of administration of the drug, as well as its interactions with other drugs and medications. Finally, further research may be needed to fully understand the long-term effects of 2C-B-FLY on the brain and body.

Synthesemethoden

The synthesis of 2C-B-FLY involves the reaction of 1-benzylpiperidin-4-amine with 2-fluorobenzaldehyde and piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by recrystallization to obtain a white crystalline powder. This synthesis method has been described in detail in the scientific literature and has been used by researchers to obtain pure samples of 2C-B-FLY for their studies.

Wissenschaftliche Forschungsanwendungen

2C-B-FLY has been used in scientific research to study its effects on the central nervous system. It is known to have hallucinogenic properties and has been found to activate serotonin receptors in the brain. Researchers have used this compound to study the effects of hallucinogens on the brain and to explore the potential therapeutic uses of these compounds. Additionally, 2C-B-FLY has been used in studies to investigate its potential as a treatment for depression and anxiety disorders.

Eigenschaften

Produktname |

1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine |

|---|---|

Molekularformel |

C22H28FN3 |

Molekulargewicht |

353.5 g/mol |

IUPAC-Name |

1-(1-benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine |

InChI |

InChI=1S/C22H28FN3/c23-21-8-4-5-9-22(21)26-16-14-25(15-17-26)20-10-12-24(13-11-20)18-19-6-2-1-3-7-19/h1-9,20H,10-18H2 |

InChI-Schlüssel |

YSKWXJMXCUPIJC-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4 |

Kanonische SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)

![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)